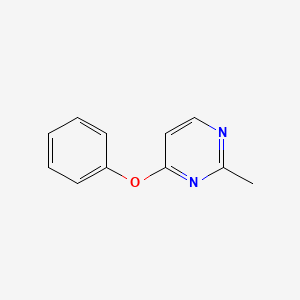

![molecular formula C20H14O6 B6503134 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione CAS No. 855774-17-3](/img/structure/B6503134.png)

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of esculetin, synthesized via the selective cleavage of the methylene bridge in sabandin, a naturally occurring and easily synthetically accessible methoxylated coumarin . It has potential medicinal and therapeutic applications .

Synthesis Analysis

The synthesis of this compound involves the use of acetoxylation of the methylenedioxy group with lead tetraacetate . The starting compound, natural coumarin sabandin, was prepared from 5-allyl-4,7-dimethoxybenzo[d][1,3]dioxole (apiol), which is available from parsley and dill seed extracts .Molecular Structure Analysis

The structure of the compound was confirmed by 1H and 13C NMR spectra .Chemical Reactions Analysis

During the reaction, a brown solution was stirred at 80 °C for 60 hours .Wissenschaftliche Forschungsanwendungen

Synthesis of New Derivatives

A novel approach for synthesizing a new 5,8-dimethoxy derivative of esculetin has been developed . This involves the selective cleavage of the methylene bridge in sabandin, a naturally occurring and easily synthetically accessible methoxylated coumarin . This method enables an efficient and straightforward synthesis of a new derivative of esculetin with potential medicinal and therapeutic applications .

Biological Activities

Coumarins, including oxygenated derivatives, have been found to possess a wide range of biological activities . These compounds exhibit antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities, in addition to antibacterial activity .

Therapeutic Drug Potential

6,7-dihydroxy-2H-chromen-2-one (esculetin), a natural coumarin, has shown promise as a therapeutic drug for specific diseases such as cancer, diabetes, atherosclerosis, Alzheimer’s disease, Parkinson’s disease, and others .

Synthesis of Analgesics, Morphines, and Steroids

7,8-Dimethoxy-2-tetralone has drawn the attention of organic chemists due to its importance as an intermediate in the synthesis of analgesics, morphines, and steroids .

Antineoplastic and Immunomodulatory Potential

A new derivative of spiroindolone (7’,8’-Dimethoxy-1’,3’-dimethyl-1,2,3’,4’-tetrahydrospiro[indole-3,5’-pyrazolo[3,4-c]isoquinolin]-2-one) has been developed and evaluated for its anticancer- and immunomodulatory potential in a vitro model of chronic leukemia .

Anticoagulant, Anti-inflammatory, Antibacterial, Anticancer, and Anti-HIV Activities

Many coumarin derivatives, including 7-hydroxy-4-substituted coumarins, have shown anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been shown to target cancer cells, particularly those involved in chronic myeloid leukemia .

Mode of Action

It’s known that similar compounds exert their effects by interacting with cancer cells and inducing cell cycle arrest . This prevents the cells from entering mitosis, thereby inhibiting their proliferation .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle and cytokine production . They can upregulate the production of cytokines IL-6 and IL-12/2, which play crucial roles in immune response .

Result of Action

The 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione compound has been shown to exert noteworthy cytotoxic effects against K562 cells, a chronic myeloid leukemia cell line . It inhibits the clonal proliferation of these cells while displaying minimal toxicity to normal cells .

Eigenschaften

IUPAC Name |

8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFGPFBSJZYJML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-phenoxy-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503062.png)

![1-(2-chlorophenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503065.png)

![1-(4-tert-butylphenyl)-3-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503068.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503085.png)

![1-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6503089.png)

![2-{[(2Z)-2-[(2H-1,3-benzodioxol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6503100.png)

![2,6-difluoro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B6503104.png)

![1-(2-phenylethyl)-3-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}urea](/img/structure/B6503119.png)

![(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-6-yl cyclopropanecarboxylate](/img/structure/B6503133.png)

![1-[(4-fluorophenyl)methyl]-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503141.png)

![1-(2-fluorophenyl)-3-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]methyl}urea](/img/structure/B6503149.png)

![6-hydroxy-7-methyl-4-[(piperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B6503155.png)

![2-(4-ethoxyphenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}acetamide](/img/structure/B6503156.png)